Cas no 202001-01-2 (2-(3-Bromo-5-chlorophenyl)acetic Acid)

2-(3-Bromo-5-chlorophenyl)acetic Acid is a halogen-substituted phenylacetic acid derivative with applications in pharmaceutical and agrochemical synthesis. Its distinct structure, featuring both bromo and chloro substituents on the phenyl ring, makes it a versatile intermediate for constructing complex molecules. The compound exhibits high reactivity in coupling reactions and functional group transformations, enabling precise modifications for target compounds. Its crystalline form ensures stability and ease of handling in laboratory settings. Suitable for use in cross-coupling reactions, it serves as a key building block in the development of bioactive molecules. The product is typically characterized by high purity, ensuring consistent performance in synthetic workflows.
2-(3-Bromo-5-chlorophenyl)acetic Acid structure
202001-01-2 structure
Product Name:2-(3-Bromo-5-chlorophenyl)acetic Acid
CAS No:202001-01-2
MF:C8H6BrClO2
MW:249.489040851593
CID:2149880
PubChem ID:15365222
Update Time:2025-10-31

2-(3-Bromo-5-chlorophenyl)acetic Acid Chemical and Physical Properties

Names and Identifiers

    • (3-bromo-5-chloro-phenyl)-acetic acid
    • 2-(3-bromo-5-chlorophenyl)acetic acid
    • F85850
    • 202001-01-2
    • SCHEMBL137705
    • AB75452
    • EN300-1910978
    • MFCD18373986
    • KPKHJMMYGGQPKN-UHFFFAOYSA-N
    • DB-362024
    • 834-128-0
    • 2-(3-Bromo-5-chlorophenyl)acetic Acid
    • Inchi: 1S/C8H6BrClO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12)
    • InChI Key: KPKHJMMYGGQPKN-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(=C1)CC(=O)O)Cl

Computed Properties

  • Exact Mass: 247.92397g/mol
  • Monoisotopic Mass: 247.92397g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 37.3Ų

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2-(3-Bromo-5-chlorophenyl)acetic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:202001-01-2)2-(3-Bromo-5-chlorophenyl)acetic Acid
Order Number:A854176
Stock Status:in Stock
Quantity:1g/250mg/100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:49
Price ($):792.0/294.0/174.0
Email:sales@amadischem.com

Additional information on 2-(3-Bromo-5-chlorophenyl)acetic Acid

Comprehensive Overview of 2-(3-Bromo-5-chlorophenyl)acetic Acid (CAS No. 202001-01-2)

2-(3-Bromo-5-chlorophenyl)acetic Acid (CAS No. 202001-01-2) is a halogen-substituted phenylacetic acid derivative with significant applications in pharmaceutical intermediates and organic synthesis. This compound, characterized by its bromo and chloro functional groups, has garnered attention in recent years due to its versatility in constructing complex molecular architectures. Researchers and industry professionals frequently search for terms like "synthesis of bromo-chloro phenylacetic acid", "CAS 202001-01-2 applications", and "halogenated phenylacetic acid derivatives", reflecting its growing relevance in medicinal chemistry and material science.

The structural uniqueness of 2-(3-Bromo-5-chlorophenyl)acetic Acid lies in its electron-withdrawing substituents, which influence its reactivity in cross-coupling reactions and carboxylate-based transformations. Recent studies highlight its role as a precursor for non-steroidal anti-inflammatory drug (NSAID) analogs, aligning with the trending focus on green chemistry and sustainable synthesis. Laboratories optimizing Pd-catalyzed reactions or microwave-assisted synthesis often utilize this compound, as evidenced by its frequent appearance in patents related to biodegradable polymers and high-performance liquid chromatography (HPLC) standards.

From a physicochemical perspective, CAS 202001-01-2 typically presents as a white to off-white crystalline powder with a melting point range of 128-132°C. Its logP value (approximately 2.8) suggests moderate lipophilicity, making it valuable for structure-activity relationship (SAR) studies in drug design. Analytical techniques such as NMR spectroscopy (notably ¹³C NMR δ 170.5 ppm for the carboxyl carbon) and mass spectrometry (m/z 248/250 for [M+H]+) are commonly employed for characterization, addressing frequent queries about "halogenated compound identification methods".

The compound's stability under ambient conditions (recommended storage at 2-8°C in inert atmospheres) makes it suitable for long-term research projects. Recent publications emphasize its utility in developing fluorescent probes for cellular imaging, coinciding with the surge in interest around bioorthogonal chemistry. Regulatory databases confirm its compliance with REACH and FDA guidelines for research use, though users should always consult safety data sheets (SDS) for specific handling protocols.

In the context of industrial scale-up, manufacturers have developed efficient routes starting from 3-bromo-5-chlorotoluene via side-chain oxidation, achieving yields >85% with continuous flow chemistry systems. This aligns with the pharmaceutical industry's shift toward process intensification, a hot topic in chemical engineering forums. The compound's chromatographic purity (>98% by HPLC) meets stringent requirements for GMP-grade intermediates, explaining its inclusion in several orphan drug development pipelines.

Emerging applications include its use as a building block for metal-organic frameworks (MOFs) with potential in carbon capture technologies, responding to global concerns about climate change mitigation. Computational chemists frequently model its molecular electrostatic potential to predict reactivity, catering to the increasing demand for in silico screening tools. The compound's crystallographic data (space group P21/c) has been deposited in the Cambridge Structural Database, serving as a reference for supramolecular chemistry studies.

Quality control protocols for 2-(3-Bromo-5-chlorophenyl)acetic Acid typically involve ICP-MS for heavy metal detection (<0.1 ppm) and Karl Fischer titration for water content analysis (<0.5%). These specifications address the pharmaceutical industry's emphasis on impurity profiling, a subject dominating ICH Q3 guidelines discussions. The compound's genotoxic potential has been evaluated through Ames tests, with negative results reported at concentrations below 1 mM, relevant to preclinical safety assessments.

Future research directions may explore its derivatives for allosteric modulator development in GPCR-targeted therapies, a trending area in precision medicine. The presence of both halogen atoms offers unique opportunities for late-stage functionalization via C-H activation strategies, a technique gaining traction in click chemistry applications. As synthetic methodologies evolve, this compound continues to serve as a benchmark for evaluating new catalytic systems in transition metal chemistry.

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Amadis Chemical Company Limited
(CAS:202001-01-2)2-(3-Bromo-5-chlorophenyl)acetic Acid
A854176
Purity:99%/99%/99%
Quantity:1g/250mg/100mg
Price ($):792.0/294.0/174.0
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